3,4,5-Triethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3,4,5-triethyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-7-8(5-2)10-11-9(7)6-3/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
JCHPLYNRJAYHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1CC)CC |
Origin of Product |
United States |
Significance of Substituted Pyrazoles As Fundamental Heterocycles in Advanced Chemical Research
Substituted pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are considered privileged scaffolds in medicinal chemistry and materials science. mdpi.comvulcanchem.com The functionalization of the pyrazole (B372694) ring at various positions allows for the fine-tuning of its physicochemical properties, leading to a broad spectrum of applications. mdpi.com
Beyond pharmaceuticals, substituted pyrazoles are integral to the development of agrochemicals, such as herbicides and insecticides. nih.gov Their unique chemical structures can be tailored to interact with specific biological pathways in pests and weeds, offering effective and selective crop protection solutions. nih.gov Furthermore, in the field of materials science, pyrazole derivatives are utilized as ligands in coordination chemistry, forming stable complexes with various metal ions. These complexes have applications in catalysis, and as luminescent materials. The versatility of substitution on the pyrazole ring allows for the design of ligands with specific electronic and steric properties, enabling the development of advanced materials with tailored functionalities.
Physicochemical Data of Analogous Trialkylpyrazoles
While specific experimental data for 3,4,5-Triethyl-1H-pyrazole is not widely available in the public domain, the properties of its close analog, 3,4,5-Trimethyl-1H-pyrazole, provide valuable insights.
| Property | Value (for 3,4,5-Trimethyl-1H-pyrazole) |
| Molecular Formula | C6H10N2 |
| Molecular Weight | 110.16 g/mol |
| Boiling Point | 240.5 ± 9.0 °C at 760 mmHg |
| Flash Point | 107.2 ± 11.7 °C |
| Density | 1.0 ± 0.1 g/cm³ |
| LogP | 1.70 |
| CAS Number | 5519-42-6 |
Data sourced from publicly available chemical databases for 3,4,5-Trimethyl-1H-pyrazole and should be considered as an estimation for this compound. sigmaaldrich.comaksci.comacs.org
Synthetic Methodologies and Strategic Pathways for 3,4,5 Triethyl 1h Pyrazole
Introduction of Ethyl Side Chains via Advanced Organic Transformations
The construction of the 3,4,5-triethyl substitution pattern on the pyrazole core can be envisioned through the application of modern catalytic methods that excel in forming carbon-carbon bonds. These advanced organic transformations, such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, offer powerful tools for the targeted ethylation of a pre-existing pyrazole scaffold or its precursors. These methods circumvent the often complex synthesis of highly substituted starting materials required for classical condensation reactions.
Transition-metal catalysis, particularly with palladium and nickel, provides a robust platform for the introduction of ethyl groups onto a halogenated pyrazole core. wikipedia.orgyoutube.com This strategy involves the creation of a C-C bond between a halo-pyrazole (acting as an electrophile) and an ethyl-metal reagent (acting as a nucleophile).
A hypothetical, yet plausible, pathway could begin with a di- or tri-halogenated pyrazole. For instance, a 3,4,5-tribromopyrazole (B16341) could serve as a versatile starting point. Through carefully controlled reaction conditions, sequential and selective cross-coupling reactions could be employed to introduce the ethyl groups one by one. The choice of catalyst, ligands, and ethylating agent is crucial for achieving high yields and selectivity. youtube.comyoutube.com
Common cross-coupling reactions applicable for this purpose include:
Suzuki Coupling: Utilizes an ethylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and the commercial availability of reagents. youtube.com
Negishi Coupling: Employs an ethylzinc (B8376479) reagent, which is highly reactive and often allows for milder reaction conditions. youtube.com
Kumada Coupling: Uses a more reactive ethyl Grignard reagent (ethylmagnesium bromide) with a nickel or palladium catalyst. Its high reactivity can be a limitation if other sensitive functional groups are present. wikipedia.orgyoutube.com
The regioselectivity in a sequential coupling approach would depend on the differential reactivity of the halogen atoms at the 3, 4, and 5 positions of the pyrazole ring, which can be influenced by electronic and steric factors.
Table 1: Illustrative Catalytic Systems for Cross-Coupling Ethylation of a Halogenated Pyrazole
| Coupling Reaction | Catalyst Precursor | Ligand | Ethyl Source | Typical Solvent |
| Suzuki | Pd(PPh₃)₄ | - | CH₃CH₂B(OH)₂ | Toluene, Dioxane |
| Negishi | PdCl₂(dppf) | dppf | CH₃CH₂ZnCl | THF, DMF |
| Kumada | NiCl₂(dppf) | dppf | CH₃CH₂MgBr | THF, Ether |
This table is illustrative and represents typical conditions for the respective cross-coupling reactions.
A more atom-economical and modern approach involves the direct functionalization of the pyrazole ring's C-H bonds, bypassing the need for pre-halogenation. nih.govnih.gov This strategy relies on a transition metal catalyst, often rhodium, ruthenium, or palladium, to selectively activate a specific C-H bond and couple it with an ethylating agent. nih.govnih.govyoutube.com
For the synthesis of this compound, a stepwise or potentially a one-pot, multi-C-H ethylation could be envisioned, starting from 1H-pyrazole itself. The primary challenge in this approach is achieving the desired regioselectivity, as the pyrazole ring has three distinct C-H bonds at positions 3, 4, and 5. The inherent reactivity of these positions can be manipulated through the choice of catalyst, solvent, and directing groups. rsc.org
Recent advances in C-H activation have demonstrated the alkylation of various nitrogen-containing heterocycles. nih.govnih.govethz.ch For example, rhodium-catalyzed methods have been developed for the intermolecular alkylation of azoles with olefins (ethene, in this case). nih.gov These reactions often proceed through a mechanism involving the coordination of the heterocycle to the metal center, followed by intramolecular C-H activation to form a metallacyclic intermediate, which then reacts with the ethyl source. nih.gov
Table 2: Potential Catalysts and Reagents for Direct C-H Ethylation
| Catalyst System | Ethyl Source | Key Features | Potential Challenges |
| Rh(I) Complexes | Ethene / Ethyl Halide | High functional group tolerance; can functionalize multiple positions. | Achieving tri-ethylation without side products; controlling regioselectivity. |
| Pd(OAc)₂ with Ligands | Ethylboronic Acid | Can be directed by functional groups; well-studied for C-H arylation. | Less commonly used for C-H alkylation compared to arylation. |
| Ru-based Catalysts | Ethyl Halide | Cost-effective metal; versatile reactivity. | Often requires higher temperatures; catalyst screening may be extensive. |
This table provides a conceptual overview of potential catalytic systems for the direct C-H ethylation of a pyrazole core based on existing literature for other heterocycles. nih.govyoutube.com
The development of a synthetic route to this compound using these advanced transformations would require significant optimization of reaction conditions to control the sequential and exhaustive ethylation of the pyrazole nucleus. However, the versatility of these catalytic methods holds great promise for the efficient and targeted construction of such polysubstituted heterocyclic compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is an indispensable tool for the structural analysis of pyrazole derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. ipb.ptnih.gov
¹H NMR spectroscopy offers precise information about the proton environments within a molecule. For a compound like this compound, the spectrum is expected to show distinct signals for the ethyl groups and the pyrazole ring NH proton.
Alkyl Protons : The three ethyl groups at positions 3, 4, and 5 would each give rise to a characteristic quartet and triplet pattern, assuming free rotation. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole ring would appear as quartets due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as triplets. The chemical shifts of these protons are influenced by their position on the pyrazole ring. For instance, in 3,5-diethyl-1-phenyl-1H-pyrazole, the methylene quartets appear around δ 2.68 ppm, and the methyl triplets are observed between δ 1.21-1.36 ppm. rsc.org
Pyrazole Ring Proton : The proton attached to the nitrogen atom (N-H) of the pyrazole ring typically appears as a broad singlet due to quadrupole interactions with the nitrogen nucleus and potential intermolecular proton exchange. researchgate.net Its chemical shift is highly dependent on the solvent and temperature. researchgate.net In many N-unsubstituted pyrazoles, this signal can be found significantly downfield.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon backbone of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of their electronic environment.
Pyrazole Carbon Skeleton : The carbon atoms of the pyrazole ring (C3, C4, and C5) exhibit distinct resonances. In substituted pyrazoles, the chemical shifts are influenced by the nature of the substituents. researchgate.net For N-substituted diethylpyrazoles, the pyrazole carbon signals can range from approximately δ 103 to δ 155 ppm. rsc.org For 3,4,5-trimethyl-1H-pyrazole, a close analog, the carbon signals are also found in this region. nih.gov
Alkyl Carbon Atoms : The ethyl substituents will show two distinct signals: one for the methylene (-CH₂-) carbons and one for the methyl (-CH₃) carbons. In known diethylpyrazole derivatives, these signals typically appear in the ranges of δ 18-23 ppm for methylene carbons and δ 13-15 ppm for methyl carbons. rsc.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Diethylpyrazoles Data derived from analogous structures like 3,5-diethyl-1-phenyl-1H-pyrazole. rsc.org
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole Ring Carbons | - | ~103 - 155 |
| Ethyl Methylene (-CH₂) | ~2.68 (quartet) | ~18 - 23 |
| Ethyl Methyl (-CH₃) | ~1.21-1.36 (triplet) | ~13 - 15 |
| Pyrazole NH | Variable (broad singlet) | - |
Advanced Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Characterization (e.g., COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. ipb.ptscience.gov
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. scribd.com For this compound, COSY spectra would show cross-peaks between the methylene and methyl protons of each ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com It is used to definitively assign the carbon signal for each specific proton. For example, the methylene proton signals would show a correlation peak with their corresponding methylene carbon signals. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. nih.gov
N-H Vibrations : The N-H stretching vibration of the pyrazole ring is a key feature, typically appearing as a broad band in the IR spectrum in the region of 3100-3500 cm⁻¹.
C-H Vibrations : The aliphatic C-H stretching vibrations from the ethyl groups are expected in the 2850-3000 cm⁻¹ region. vulcanchem.com
C=N and C=C Vibrations : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically occur in the 1400-1650 cm⁻¹ region of the IR and Raman spectra. derpharmachemica.com
C-H Bending : Asymmetric and symmetric bending vibrations of the methyl groups are generally observed around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com
The combined use of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion Peak : For this compound (C₉H₁₆N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that confirms its exact molecular formula.
Fragmentation Pathways : Under electron ionization (EI), the molecule would fragment in a characteristic manner. Common fragmentation pathways for alkylpyrazoles involve the loss of alkyl radicals. For this compound, one would expect to see fragment ions corresponding to the loss of a methyl radical ([M-15]⁺) or an ethyl radical ([M-29]⁺). The fragmentation of the pyrazole ring itself would also produce characteristic ions. For the analogous 3,4,5-trimethyl-1H-pyrazole, major peaks are observed at m/z 110 (M⁺) and 95 ([M-CH₃]⁺), indicating the loss of a methyl group is a primary fragmentation step. nih.gov
X-ray Crystallography for Definitive Solid-State Molecular Architecture of this compound Complexes and Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for establishing the absolute stereochemistry and for analyzing intermolecular interactions, such as hydrogen bonding.
While the crystal structure of this compound itself is not prominently documented, studies on its derivatives and analogues, particularly metal complexes, demonstrate the power of this technique. For example, the crystal structures of copper (II) and nickel (II) complexes with the closely related 3,4,5-trimethyl-1H-pyrazole have been determined. researchgate.netresearchgate.netnih.gov These studies reveal how the pyrazole ligand coordinates to the metal center through its sp²-hybridized nitrogen atom and detail the geometry of the resulting complex. researchgate.netresearchgate.net Such analyses confirm the connectivity and provide precise bond lengths and angles, offering an unambiguous picture of the molecular architecture in the solid state. researchgate.netnih.gov
Current Research Frontiers and Identified Gaps Pertaining to 3,4,5 Triethyl 1h Pyrazole
De Novo Synthetic Routes to the this compound Core
The construction of the fundamental this compound ring system can be envisioned through several robust synthetic strategies, primarily involving the formation of the heterocyclic ring from acyclic precursors.
Cyclization Reactions Employing Hydrazine (B178648) Derivatives and Appropriate Ethyl-Substituted Precursors
The most classical and reliable method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govrsc.orgwikipedia.orgyoutube.comresearchgate.net For the synthesis of this compound, the key precursor would be 4,5-diethyl-3,5-heptanedione. However, this specific diketone is not commercially available and would need to be synthesized. A plausible route to this precursor involves the sequential alkylation of a simpler β-dicarbonyl compound, such as 3,5-heptanedione, which is commercially available.
The proposed synthesis would begin with the dialkylation of 3,5-heptanedione. The methylene (B1212753) group between the two carbonyls is acidic and can be deprotonated by a suitable base, followed by reaction with an ethyl halide. This process would need to be performed twice to introduce the two ethyl groups at the C4 position. Subsequently, the synthesized 4,5-diethyl-3,5-heptanedione can undergo cyclocondensation with hydrazine, typically in an acidic medium, to yield the target pyrazole. nih.govjk-sci.com The reaction is driven by the formation of the stable aromatic pyrazole ring.
Table 1: Proposed Knorr Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 3,5-Heptanedione, Ethyl iodide (2 equiv.) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 4,5-Diethyl-3,5-heptanedione |
| 2 | 4,5-Diethyl-3,5-heptanedione, Hydrazine | Acid catalyst (e.g., H₂SO₄, AcOH), Solvent (e.g., EtOH), Heat | This compound |
Multicomponent Reaction (MCR) Strategies for Direct this compound Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. acs.orgbeilstein-journals.orgrsc.org A hypothetical three-component reaction for the synthesis of this compound could involve the condensation of an ethyl-substituted aldehyde, an ethyl-substituted β-ketoester, and hydrazine. nih.govnih.gov For instance, the reaction of propanal, ethyl 2-ethylacetoacetate, and hydrazine could theoretically lead to the formation of the desired pyrazole. Such reactions are often catalyzed by Lewis acids or can proceed under thermal conditions. nih.govnih.gov
The versatility of MCRs allows for the potential to generate a library of substituted pyrazoles by varying the starting components. acs.orgresearchgate.net
Table 2: Proposed Multicomponent Synthesis of this compound
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Propanal | Ethyl 2-ethylacetoacetate | Hydrazine | Lewis acid (e.g., Yb(OTf)₃) or Heat, Solvent (e.g., Toluene) | This compound |
Catalyst-Free and Green Chemistry Approaches in Pyrazole Synthesis
In line with the principles of green chemistry, efforts have been made to develop pyrazole syntheses that avoid hazardous catalysts and solvents. Several studies have reported catalyst-free methods for the synthesis of substituted pyrazoles, often utilizing microwave irradiation or simply heating the neat reactants. rsc.orgresearchgate.netwikipedia.org For example, the reaction between α,β-unsaturated carbonyl compounds and tosyl hydrazide in water has been shown to produce pyrazoles efficiently without a catalyst. researchgate.net Similarly, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed upon heating under solvent-free conditions to yield pyrazoles. wikipedia.org
Applying these principles to the synthesis of this compound, the proposed Knorr synthesis could potentially be performed under catalyst-free, thermal conditions, or by using water as a green solvent. wikipedia.orgrsc.org Likewise, certain multicomponent strategies for pyrazole synthesis have been successfully conducted in aqueous media or under solvent-free grinding conditions, which could be explored for the synthesis of the target compound. rsc.orgsemanticscholar.org
Functionalization and Derivatization of Existing Pyrazole Scaffolds to Yield this compound Derivatives
Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, particularly at the N1 nitrogen atom.
Alkylation and Acylation Strategies at the Pyrazole Nitrogen (N1) for N-Substituted Variants
The N1 nitrogen of the pyrazole ring is a nucleophilic center and can be readily alkylated or acylated. N-alkylation is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. researchgate.netacs.orgmdpi.com The choice of base and solvent can influence the regioselectivity of the reaction in unsymmetrical pyrazoles, though for the symmetrical this compound, this is not a concern. acs.org More recent methods utilize phase-transfer catalysis or acid-catalyzed reactions with trichloroacetimidates, offering milder conditions and broader substrate scope. researchgate.netacs.orgresearchgate.netorganic-chemistry.org
N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. rsc.org These reactions provide access to a wide range of N-acyl-3,4,5-triethyl-1H-pyrazole derivatives.
Table 3: Potential N1-Functionalization of this compound
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Ethyl iodide | K₂CO₃, DMSO | 1-Ethyl-3,4,5-triethyl-1H-pyrazole |
| N-Alkylation | Benzyl (B1604629) bromide | NaH, THF | 1-Benzyl-3,4,5-triethyl-1H-pyrazole |
| N-Acylation | Acetyl chloride | Pyridine, CH₂Cl₂ | 1-Acetyl-3,4,5-triethyl-1H-pyrazole |
| N-Acylation | Benzoic anhydride | H₂SO₄ (cat.) | 1-Benzoyl-3,4,5-triethyl-1H-pyrazole |
Regioselective Functionalization at C3, C4, and C5 of the Pyrazole Ring
Direct regioselective functionalization of the C3, C4, and C5 positions of a pre-formed this compound is challenging due to the presence of the alkyl groups. Electrophilic aromatic substitution is generally difficult on such an electron-rich and sterically hindered ring. Therefore, the introduction of functional groups at these positions would likely be achieved by using appropriately substituted precursors in the de novo synthesis.
For instance, to synthesize a C4-functionalized derivative, one could start with a 1,3-dicarbonyl compound that already contains the desired functional group at the corresponding position. Alternatively, a halogenated pyrazole could be synthesized and then subjected to cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of substituents. The synthesis of fully substituted pyrazoles has been achieved through successive regioselective metalations followed by trapping with electrophiles. wikipedia.org
A regioselective synthesis of pyrazoles has also been achieved through the ring cleavage of N-alkylated 3-hydroxyisoindolin-1-ones, which allows for the controlled placement of substituents on the pyrazole ring. rsc.org While direct C-H functionalization of the ethyl groups themselves is a theoretical possibility, it would require advanced synthetic methods that are beyond the typical scope of pyrazole core functionalization.
Computational Chemistry and Theoretical Investigations of 3,4,5 Triethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactive Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of chemical reactivity with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govdoaj.org For 3,4,5-Triethyl-1H-pyrazole, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govdoaj.org This level of theory provides a good balance between computational cost and accuracy for organic molecules. nih.gov
The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. The resulting energetic profile provides information on the molecule's stability. Based on studies of similar pyrazole (B372694) derivatives, the pyrazole ring is expected to be nearly planar. doaj.org
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This data is illustrative and based on typical values for substituted pyrazoles.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | N1-N2 | 1.36 Å |
| N2-C3 | 1.34 Å | |
| C3-C4 | 1.41 Å | |
| C4-C5 | 1.38 Å | |
| C5-N1 | 1.35 Å | |
| Bond Angles | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 106.0° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 105.5° | |
| C4-C5-N1 | 105.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be distributed primarily over the π-system of the pyrazole ring, while the LUMO would also be a π-type anti-bonding orbital. The electron-donating ethyl groups would likely raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to unsubstituted pyrazole.
Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data) This data is for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | 0.95 |
| HOMO-LUMO Gap | 6.80 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential at different points, with colors indicating various charge regions. Red typically signifies areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a region of significant negative potential (red) around the sp2-hybridized nitrogen atom (N2), which possesses a lone pair of electrons. This site would be the primary center for protonation and coordination with electrophiles. The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), making it the most likely site for deprotonation by a base. The ethyl groups would show a relatively neutral (green) potential.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Solution Behavior
While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, MD simulations would be particularly useful for studying the rotational freedom of the three ethyl groups attached to the pyrazole ring. These simulations can reveal the preferred orientations (conformations) of the ethyl chains and the energy barriers between different conformations. Furthermore, by simulating the molecule in a solvent like water, one can investigate how solvent molecules arrange themselves around the pyrazole and how hydrogen bonding interactions influence its behavior and stability in solution.
Assessment of Aromaticity and Tautomerism within the this compound Ring System
Pyrazoles are aromatic heterocyclic compounds, and their tautomerism is a well-studied phenomenon. nih.govresearchgate.net 1H-pyrazoles can exist in different tautomeric forms depending on the position of the N-H proton. clockss.org For 3,4,5-trisubstituted pyrazoles, the primary tautomer is typically the 1H-form, but computational methods can be used to calculate the relative energies and Gibbs free energies of different possible tautomers to confirm the most stable isomer under various conditions (e.g., in the gas phase or in different solvents). nih.govmdpi.com
Computational Prediction of Spectroscopic Parameters to Complement Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to verify a molecule's structure. researchgate.net DFT calculations can be used to compute various spectroscopic parameters.
Vibrational Frequencies (IR): Theoretical calculations can predict the infrared spectrum by determining the vibrational modes of the molecule. researchgate.net The calculated frequencies for C-H, C-N, N-N, and C-C stretching and bending vibrations can be correlated with peaks in an experimental FT-IR spectrum to confirm the presence of specific functional groups.
NMR Chemical Shifts: It is possible to compute the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts are invaluable for assigning signals in experimental NMR spectra and confirming the connectivity of the atoms within the molecule.
Table 3: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data) This data is illustrative and based on typical values for pyrazole derivatives.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| C-H Stretch (Aliphatic) | 2950-2850 |
| C=N Stretch (Ring) | 1580 |
| C=C Stretch (Ring) | 1510 |
| N-N Stretch (Ring) | 1450 |
Reactivity and Reaction Mechanisms of 3,4,5 Triethyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring and at the Ethyl Substituents
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this substitution is dictated by the electronic properties of the ring and its substituents.
For the pyrazole nucleus, electrophilic attack predominantly occurs at the C-4 position. This preference is attributed to the stability of the cationic intermediate formed during the reaction. Attack at C-4 allows for the positive charge to be delocalized over the two nitrogen atoms without disrupting the aromatic sextet as severely as attack at C-3 or C-5 would. The presence of three electron-donating ethyl groups in 3,4,5-Triethyl-1H-pyrazole further enhances the electron density of the ring, thereby activating it towards electrophilic attack, still favoring the C-4 position.
Common electrophilic substitution reactions applicable to pyrazoles include nitration, sulfonation, and halogenation.
Nitration: The nitration of pyrazoles is typically carried out using a mixture of nitric acid and sulfuric acid. For 3,5-dimethyl-1H-pyrazole, a close analog of the title compound, stepwise nitration has been reported. mdpi.com This suggests that under controlled conditions, this compound would likely undergo nitration at the C-4 position. Under more forcing conditions, there is a possibility of nitration occurring on the ethyl substituents, particularly at the alpha-carbon, although this is less common for simple alkyl chains in the absence of a stronger activating group.
Sulfonation: Sulfonation of pyrazoles can be achieved using fuming sulfuric acid. The reaction with this compound is expected to yield pyrazole-4-sulfonic acid. pharmaguideline.com
Halogenation: Halogenation of pyrazoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the C-4 position. nih.gov The reaction of this compound with such reagents is anticipated to proceed smoothly to afford the 4-halo derivative.
The ethyl substituents themselves are generally less reactive towards electrophiles than the aromatic pyrazole ring. However, under radical conditions, halogenation at the benzylic-like position (the carbon atom of the ethyl group attached to the pyrazole ring) could be possible.
Table 1: Predicted Electrophilic Substitution Reactions of this compound
| Reaction | Reagent(s) | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 3,4,5-Triethyl-4-nitro-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Bromination | NBS | 4-Bromo-3,4,5-triethyl-1H-pyrazole |
| Chlorination | NCS | 4-Chloro-3,4,5-triethyl-1H-pyrazole |
Nucleophilic Addition and Potential Ring-Opening Pathways
The pyrazole ring, being electron-rich and aromatic, is generally resistant to nucleophilic attack. The presence of the electron-donating ethyl groups in this compound further disfavors direct nucleophilic addition to the ring carbons. Nucleophilic attack on the pyrazole ring typically requires the presence of strong electron-withdrawing groups on the ring or its conversion to a pyrazolium (B1228807) cation, which is not the case here.
The C-3 and C-5 positions of the pyrazole ring are considered more electrophilic due to their proximity to the nitrogen atoms. researchgate.net However, a nucleophilic attack at these positions is still energetically unfavorable for an unactivated pyrazole like the triethyl derivative.
One potential pathway for reaction with nucleophiles involves the deprotonation of the N-1 proton. In the presence of a strong base, this compound can form a pyrazolide anion. This anion is a potent nucleophile and will readily react with electrophiles at the N-1 position.
Ring-opening of the pyrazole ring is a rare event and usually requires harsh conditions or specific structural features that facilitate such a reaction. For this compound, ring-opening via nucleophilic attack is considered highly unlikely under normal conditions. Some literature reports suggest that deprotonation at the C-3 position by a very strong base can lead to ring cleavage, but this is not a common reaction pathway. pharmaguideline.comglobalresearchonline.net
Cycloaddition Reactions Involving the Pyrazole Moiety
The pyrazole ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive as a diene or dienophile compared to non-aromatic systems. The involvement of pyrazoles in [4+2] Diels-Alder reactions is not common. More prevalent are [3+2] cycloaddition reactions, where a three-atom component reacts with a double or triple bond.
However, for a fully substituted pyrazole like this compound, the potential for the pyrazole ring itself to act as a diene is sterically hindered and electronically disfavored due to its aromatic stability.
It is more plausible for the pyrazole to be synthesized via a cycloaddition reaction. The most common method for synthesizing the pyrazole ring is the [3+2] cycloaddition of a diazo compound with an alkyne, or the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.
While the pyrazole ring of this compound is generally unreactive in cycloadditions, it is conceivable that under specific photochemical conditions or with highly reactive dienophiles, some cycloaddition pathways might be forced. However, there is no specific literature precedent for such reactions with trialkyl-substituted pyrazoles.
Metal-Catalyzed Transformations and Cross-Coupling Reactions for Further Functionalization
The field of metal-catalyzed cross-coupling reactions has provided powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. For this compound, these methods offer pathways for introducing new substituents, particularly at the C-4 position, or for N-arylation.
C-H Functionalization: Direct C-H functionalization at the C-4 position of the pyrazole ring is a highly attractive method for introducing new carbon-carbon or carbon-heteroatom bonds. Transition metal catalysts, such as palladium or rhodium, can mediate the coupling of C-H bonds with various partners like aryl halides, alkenes, or alkynes. Given the electron-rich nature of the C-4 position in this compound, it would be a suitable candidate for such transformations.
Cross-Coupling of Halogenated Derivatives: A more traditional approach involves the initial halogenation of the pyrazole ring at the C-4 position, as described in the electrophilic substitution section. The resulting 4-halo-3,4,5-triethyl-1H-pyrazole can then participate in a variety of well-established cross-coupling reactions.
Table 2: Potential Metal-Catalyzed Functionalization of this compound Derivatives
| Reaction Type | Substrate | Coupling Partner | Catalyst (Example) | Potential Product |
| Suzuki Coupling | 4-Bromo-3,4,5-triethyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-3,4,5-triethyl-1H-pyrazole |
| Heck Coupling | 4-Bromo-3,4,5-triethyl-1H-pyrazole | Alkene | Pd(OAc)₂ | 4-Alkenyl-3,4,5-triethyl-1H-pyrazole |
| Sonogashira Coupling | 4-Bromo-3,4,5-triethyl-1H-pyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 4-Alkynyl-3,4,5-triethyl-1H-pyrazole |
| Buchwald-Hartwig Amination | 4-Bromo-3,4,5-triethyl-1H-pyrazole | Amine | Pd₂(dba)₃, ligand | 4-Amino-3,4,5-triethyl-1H-pyrazole |
| N-Arylation | This compound | Aryl halide | CuI, base | 1-Aryl-3,4,5-triethyl-1H-pyrazole |
These metal-catalyzed reactions provide a versatile platform for the synthesis of a wide range of functionalized this compound derivatives, enabling the exploration of their properties and potential applications.
Advanced Applications and Emerging Research Directions for 3,4,5 Triethyl 1h Pyrazole Derivatives
Role as a Versatile Building Block in Complex Organic Synthesis
The pyrazole (B372694) core is a fundamental building block in the synthesis of more complex molecular architectures. The synthesis of 3,4,5-trisubstituted pyrazoles is often achieved through well-established condensation reactions. A primary method involves the reaction of a 1,3-diketone precursor with a hydrazine (B178648) derivative. nih.govnih.gov For 3,4,5-triethyl-1H-pyrazole, this would typically involve the cyclocondensation of 4,5,6-octanetrione with hydrazine.
Variations of this synthesis allow for the introduction of diverse functionalities. For instance, one-pot, three-component procedures have been developed for preparing 3,5-disubstituted 1H-pyrazoles by condensing aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org The pyrazole ring, once formed, is relatively stable and resistant to oxidation and reduction, allowing for further chemical modifications on its substituents. mdpi.com The ethyl groups at the 3, 4, and 5 positions of the pyrazole ring can be functionalized, or the nitrogen at the 1-position can be alkylated or arylated to create a diverse library of compounds for various applications. The enaminone methodology is another established route for pyrazole synthesis, highlighting the reliability and versatility of these synthetic pathways. mdpi.com
Exploration in Materials Science and Advanced Functional Materials Development
Pyrazole derivatives are gaining attention in the field of materials science, particularly for their electronic properties. The pπ conjugated system within the pyrazole ring makes these compounds suitable for applications in electronics. jchemlett.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as hole-transporting materials in Organic Electroluminescent Devices (OLEDs). jchemlett.com The electron-donating or withdrawing nature of substituents on the pyrazole ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the electronic and optical properties of the material.
The introduction of three ethyl groups in this compound would influence its solubility in organic solvents and its solid-state packing, which are critical parameters for device fabrication. Research into modified coumarins containing pyrazole moieties has suggested potential for future optoelectronic applications, indicating that the combination of pyrazole with other photoactive units is a promising strategy for developing advanced functional materials. mdpi.com
Investigation in Medicinal Chemistry and Agrochemical Research
The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netorientjchem.orgtsijournals.com These activities stem from the ability of the pyrazole ring and its substituents to interact with various biological targets.
Derivatives of 3,4,5-trisubstituted pyrazoles have been synthesized and evaluated for numerous therapeutic applications. For example, phenylated pyrazoloalkanoic acids have been identified as potent inhibitors of platelet aggregation. nih.gov Similarly, other substituted pyrazoles have been investigated as inhibitors of meprin α and β, which are metalloproteases implicated in various diseases. nih.gov The ethyl groups in this compound provide a lipophilic character that can influence the compound's pharmacokinetic profile, such as membrane permeability and metabolic stability. This scaffold serves as a valuable starting point for developing new therapeutic agents.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have revealed key structural requirements for specific biological actions.
In a series of 3,4,5-triphenyl-1H-pyrazole derivatives studied as prostacyclin mimetics, SAR analysis demonstrated that the presence of vicinally diphenylated pyrazole with an ω-alkanoic acid side chain of a specific length (eight or nine atoms) was essential for binding to the platelet PGI2 receptor and inhibiting platelet aggregation. nih.gov The potency was highly dependent on the side-chain length and its topological relationship with the phenyl rings. nih.gov
Another study on 3,4,5-substituted pyrazoles as meprin inhibitors found that even a simple 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α. nih.gov The introduction of different substituents at these positions significantly altered the inhibitory activity. For instance, replacing a phenyl group with a smaller methyl or a larger benzyl (B1604629) group decreased activity, whereas a cyclopentyl moiety maintained similar activity. nih.gov These findings underscore how modifications to the substituents at the 3, 4, and 5 positions can systematically tune the biological efficacy of the pyrazole core.
| Pyrazole Scaffold | Target | Key SAR Finding | Reference |
|---|---|---|---|
| 3,4,5-Triphenyl-1H-pyrazole-1-alkanoic acids | Platelet PGI2 Receptor | An ω-alkanoic acid side chain of 8-9 atoms is critical for potency. The spatial arrangement of the phenyl rings also influences activity. | nih.gov |
| 3,4,5-Substituted pyrazoles | Meprin α/β | A 3,5-diphenyl substitution provides high inhibitory activity. Altering these substituents (e.g., to methyl or benzyl) can decrease activity. | nih.gov |
In silico techniques, such as molecular docking, are powerful tools for predicting and understanding the interactions between small molecules and biological targets. Docking studies on pyrazole derivatives have provided insights into their potential mechanisms of action and have guided the design of more potent inhibitors. nih.gov
Several studies have employed molecular docking to screen pyrazole derivatives against protein kinases, which are important targets in cancer therapy. nih.govresearchgate.net For example, docking studies of various 1H-pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 protein targets revealed that these compounds could fit deeply within the binding pockets, forming key hydrogen bonds and exhibiting favorable binding energies. nih.govresearchgate.net Specifically, certain thiadiazole- and carboxamide-containing pyrazoles showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, respectively, indicating strong potential as inhibitors. nih.gov These computational analyses help elucidate the binding modes and interactions that govern the inhibitory activity of pyrazole-based compounds. researchgate.net
| Pyrazole Derivative Type | Protein Target | PDB Code | Reported Minimum Binding Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-5-(...-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | nih.gov |
| 2-(4-methoxyphenyl)-5-(...-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | nih.gov |
| 3-(4-chlorophenyl)-N-(...-1H-pyrazol-4-yl)-carboxamide | CDK2 | 2VTO | -10.35 | nih.gov |
Photophysical Properties and Potential as Photoswitches
The photochemical behavior of heterocyclic compounds is an area of intense research, with applications ranging from photodynamic therapy to molecular switches. The photophysical properties of pyrazole derivatives are influenced by the substituents on the ring.
A study on terarylenes containing both pyrazole and allomaltol fragments investigated their photochemical transformations upon UV irradiation. nih.gov It was found that for these specific compounds, the expected 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system did not occur. Instead, the photoreaction proceeded exclusively through a contraction of the pyranone ring. nih.gov This highlights that the pyrazole fragment can significantly influence the photochemical pathways of a larger molecule.
While this particular study did not demonstrate photoswitching behavior, the principle of modifying a core heterocycle to control photochemical reactions is central to the design of photoswitches. The electronic properties of the this compound core could be harnessed and fine-tuned by conjugation with photochromic groups. Further research could explore the synthesis of derivatives where the pyrazole unit is linked to moieties known to undergo reversible photoisomerization, potentially leading to the development of novel photoswitchable materials.
Future Perspectives and Methodological Challenges in 3,4,5 Triethyl 1h Pyrazole Research
Development of More Sustainable and Atom-Economical Synthetic Pathways
The synthesis of substituted pyrazoles has traditionally relied on methods that are often not environmentally friendly. Future research on 3,4,5-Triethyl-1H-pyrazole will undoubtedly focus on the development of greener and more efficient synthetic routes. A significant challenge in this area is the creation of methods that are both high-yielding and adhere to the principles of green chemistry, such as operational simplicity and the use of non-hazardous reagents. researchgate.net
Recent advancements in the synthesis of tri-substituted pyrazoles have showcased the potential of iron-catalyzed multicomponent reactions. rsc.org These methods utilize biomass-derived alcohols as the primary feedstock, eliminating the need for pre-functionalized starting materials and noble metal catalysts. rsc.org Such strategies, which involve sequential C-C and C-N bond formation, are highly atom-economical and represent a promising avenue for the sustainable production of this compound. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, will also be crucial in minimizing waste and improving efficiency. acs.orgmdpi.com
| Synthetic Strategy | Key Features | Potential for this compound Synthesis |
| Iron-Catalyzed Dehydrogenative Coupling | Utilizes biomass-derived alcohols, avoids noble metals, high atom economy. | A highly sustainable route using simple and readily available starting materials. |
| Multicomponent Reactions | Combines three or more reactants in a single step, reducing waste and simplifying procedures. | Efficient for creating the core pyrazole (B372694) structure with the desired tri-ethyl substitution pattern. |
| "Catch and Release" Solid-Phase Synthesis | Simplifies purification and allows for the efficient construction of complex molecules. | Could be adapted for the synthesis of a library of derivatives for biological screening. |
Unveiling Novel Reactivity Patterns and Chemical Transformations
The reactivity of the pyrazole ring is well-established, with the two adjacent nitrogen atoms and the carbon atoms at positions 3, 4, and 5 all capable of participating in chemical reactions. For this compound, the ethyl groups at the 3, 4, and 5 positions will sterically and electronically influence its reactivity. The N1 position is expected to be readily alkylated or acylated, while electrophilic substitution is likely to be less facile at the carbon positions due to the presence of the electron-donating ethyl groups. pharmaguideline.com
Future research will likely focus on exploring the unique reactivity imparted by the tri-ethyl substitution pattern. This could involve investigating C-H activation of the ethyl groups to introduce new functional groups, or exploring novel cycloaddition reactions. Understanding how the interplay of the ethyl substituents affects the aromaticity and nucleophilicity of the pyrazole ring will be key to unlocking new chemical transformations and synthesizing novel derivatives. nih.gov
Advancements in Predictive Computational Modeling and Machine Learning Applications
Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, computational methods such as Density Functional Theory (DFT) can provide a detailed understanding of its electronic structure and predict its reactivity towards different reagents. eurasianjournals.com Molecular dynamics simulations can be employed to study its conformational flexibility and interactions with solvents or biological macromolecules. eurasianjournals.com
The integration of machine learning into chemical research presents exciting opportunities for accelerating the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activity of this compound derivatives based on their structural features. nih.gov Such predictive models can help in prioritizing synthetic targets and reducing the time and cost associated with drug discovery. rjraap.com The development of more accurate force fields and the use of multi-scale modeling approaches will be crucial in enhancing the predictive power of these computational tools. eurasianjournals.com
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives for drug design. |
| Machine Learning | Accelerating the discovery of new derivatives with desired properties. |
Expanding the Scope of Coordination Chemistry and Rational Design of Advanced Materials
Pyrazoles are excellent ligands in coordination chemistry, capable of binding to a wide range of metal ions. The ethyl groups in this compound will influence its coordination behavior by providing steric bulk around the coordinating nitrogen atoms. This can lead to the formation of metal complexes with unique geometries and properties.
Future research in this area will focus on the synthesis and characterization of novel coordination compounds of this compound with various transition metals. The rational design of these complexes could lead to the development of advanced materials with applications in catalysis, magnetism, and as energetic materials. researchgate.net For example, polynitro-substituted pyrazoles have been investigated as potential high-density energetic materials. researchgate.netbohrium.com The coordination polymers and complexes of this ligand could also be explored for applications in areas such as gas storage and separation.
Comprehensive Exploration of Biological Activities and Mechanism of Action Studies for Derivatives
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govsci-hub.se While the biological profile of this compound itself is unknown, it serves as a valuable scaffold for the synthesis of new derivatives with potential therapeutic applications.
A comprehensive exploration of the biological activities of this compound derivatives would involve the synthesis of a diverse library of compounds with various substituents at the N1 position and modifications of the ethyl groups. These compounds would then be screened against a panel of biological targets to identify promising lead candidates. For any active compounds, detailed mechanism of action studies would be necessary to understand how they exert their biological effects at the molecular level. scispace.com This could involve identifying their protein targets and elucidating their effects on cellular signaling pathways. nih.gov
| Biological Activity | Examples in Pyrazole Derivatives | Potential for this compound Derivatives |
| Anti-inflammatory | Celecoxib, Phenylbutazone | Inhibition of cyclooxygenase (COX) enzymes. |
| Anticancer | Crizotinib | Inhibition of protein kinases involved in cancer cell proliferation. |
| Antimicrobial | Fipronil | Disruption of microbial cell processes. |
| Antiviral | --- | Inhibition of viral replication enzymes. |
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 3,4,5-Triethyl-1H-pyrazole, and how can regioselectivity be controlled?
- Methodology : Adapt copper-catalyzed azide-alkyne cycloaddition (CuAAC) from triazenylpyrazole precursors, as demonstrated in triazole-pyrazole hybrid syntheses. Use triethyl-substituted starting materials with copper sulfate/sodium ascorbate in THF/water (1:1) at 50°C for 16 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Regioselectivity : Optimize substituent positions using steric/electronic effects of ethyl groups. Monitor reaction progress via TLC and adjust temperature or catalyst loading to favor desired isomers .
Q. What purification and analytical techniques are recommended for isolating this compound?
- Purification : Employ sequential liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography. For crystalline derivatives, recrystallize from ethanol .
- Characterization : Use / NMR to confirm substituent positions and FT-IR for functional group analysis. Compare with spectral databases of analogous pyrazoles (e.g., 5-methyl-1-phenyl derivatives) .
Q. How can structural ambiguities in crystallographic data for pyrazole derivatives be resolved?
- Crystallography : Refine X-ray diffraction data using SHELXL for small-molecule structures. For disordered ethyl groups, apply restraints to thermal parameters and validate via R-factor convergence (<5%) .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Docking Studies : Model interactions with biological targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol and validate via molecular dynamics simulations .
- QSAR Analysis : Correlate ethyl group electronic parameters (Hammett σ) with antifungal/antibacterial activity using multivariate regression .
Q. How can conflicting spectral data for pyrazole derivatives be reconciled?
- Case Study : Discrepancies in NMR shifts (e.g., 3,5-dimethylpyrazole vs. triethyl analogs) arise from anisotropic shielding effects. Reassign peaks via 2D COSY/HSQC and benchmark against DFT-calculated chemical shifts (B3LYP/6-31G**) .
Q. What are the challenges in scaling up multi-step syntheses of substituted pyrazoles?
- Optimization : Address low yields (e.g., 60–65% in triazole hybrids) by optimizing stoichiometry (1:1.2 molar ratio for azide/alkyne) and switching to flow chemistry for improved heat/mass transfer .
- Byproduct Mitigation : Identify side products (e.g., dimerization intermediates) via LC-MS and suppress using radical scavengers (e.g., BHT) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
